molecular formula C15H13NO3S B6310370 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid CAS No. 1089332-55-7

1-Methyl-2-phenyl-1H-indole-6-sulfonic acid

Cat. No.: B6310370
CAS No.: 1089332-55-7
M. Wt: 287.3 g/mol
InChI Key: PRBMJQBFMUPSMI-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.

    Sulfonation: The final step involves the introduction of the sulfonic acid group at the 6-position of the indole ring. This can be achieved by reacting the methylated indole with sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and acyl groups.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the indole ring.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and acetic anhydride are commonly used under acidic or basic conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

Major Products Formed:

    Electrophilic Substitution: Halogenated, nitrated, or acylated derivatives of this compound.

    Oxidation: Oxidized sulfonic acid derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

Scientific Research Applications

1-Methyl-2-phenyl-1H-indole-6-sulfonic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand the interaction of indole derivatives with biological targets.

    Medicine: Explored for its potential therapeutic applications. Indole derivatives are known to interact with various biological receptors, making them candidates for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. The sulfonic acid group enhances the solubility and stability of the compound, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the function of the target molecules.

Comparison with Similar Compounds

    1-Methyl-2-phenylindole: Lacks the sulfonic acid group, resulting in different chemical properties and applications.

    2-Phenylindole: Similar indole core but without the methyl and sulfonic acid groups.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is unique due to the presence of the sulfonic acid group at the 6-position of the indole ring. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-2-phenylindole-6-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(10-15(12)16)20(17,18)19/h2-10H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBMJQBFMUPSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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